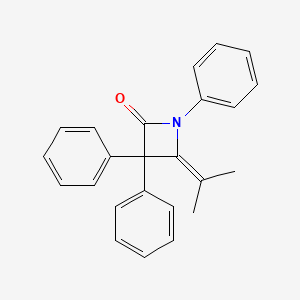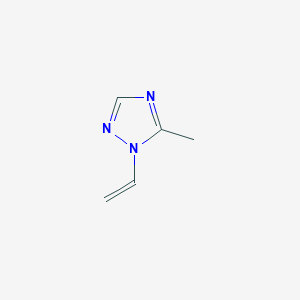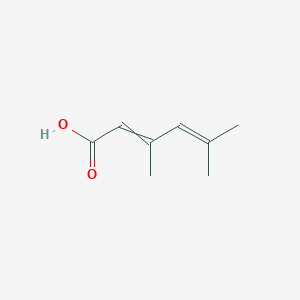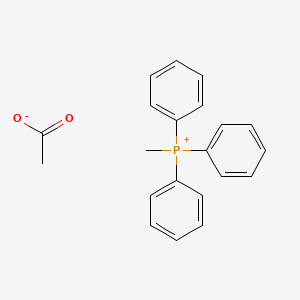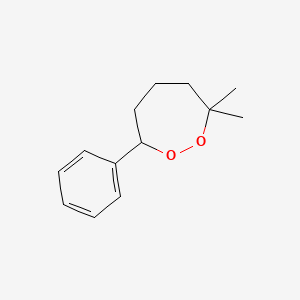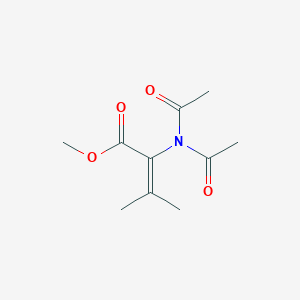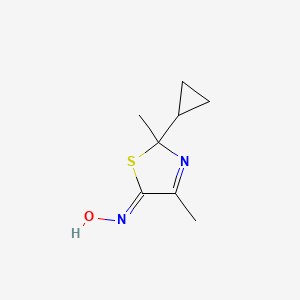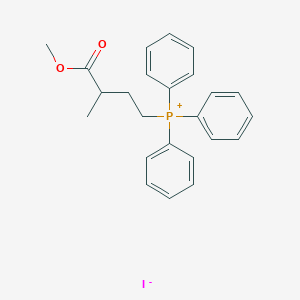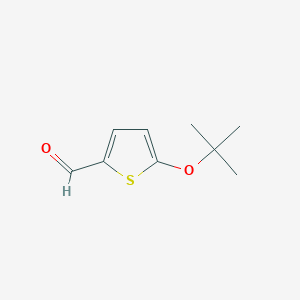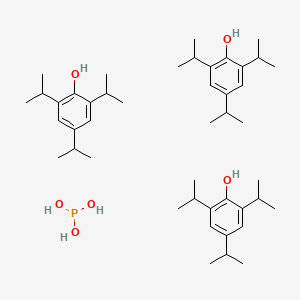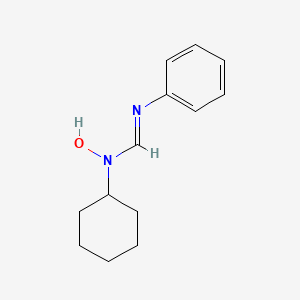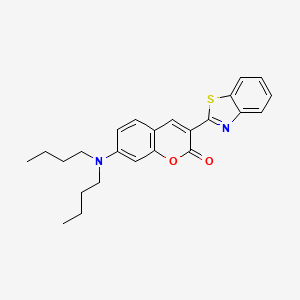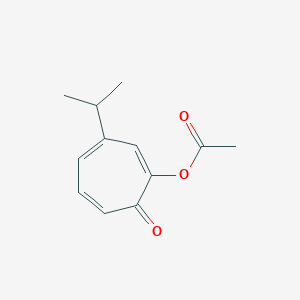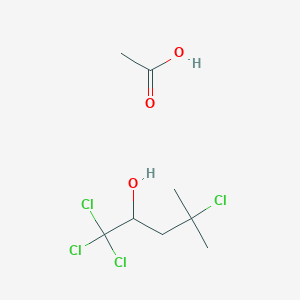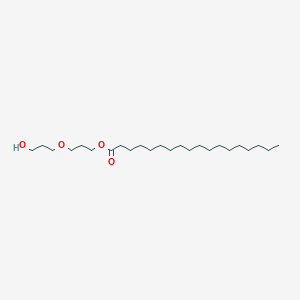
3-(3-Hydroxypropoxy)propyl octadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Hydroxypropoxy)propyl octadecanoate is an organic compound with the molecular formula C24H48O4 It is a type of ester formed from the reaction between an alcohol and a fatty acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypropoxy)propyl octadecanoate typically involves the esterification reaction between 3-(3-hydroxypropoxy)propanol and octadecanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures high efficiency and yield of the desired ester.
化学反応の分析
Types of Reactions
3-(3-Hydroxypropoxy)propyl octadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., NaBr) can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding alcohol.
Substitution: The major product is the substituted ester or ether.
科学的研究の応用
3-(3-Hydroxypropoxy)propyl octadecanoate has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: It is used in the study of lipid metabolism and as a component in lipid-based drug delivery systems.
Industry: It is used in the production of surfactants, lubricants, and emulsifiers.
作用機序
The mechanism of action of 3-(3-Hydroxypropoxy)propyl octadecanoate involves its interaction with various molecular targets and pathways. In biological systems, it can be hydrolyzed by esterases to release the active alcohol and fatty acid components. These components can then participate in various metabolic pathways, influencing cellular processes such as lipid metabolism and signal transduction.
類似化合物との比較
Similar Compounds
- 3-(3-Hydroxypropoxy)propyl palmitate
- 3-(3-Hydroxypropoxy)propyl myristate
- 3-(3-Hydroxypropoxy)propyl laurate
Uniqueness
3-(3-Hydroxypropoxy)propyl octadecanoate is unique due to its longer carbon chain compared to similar compounds. This longer chain imparts distinct physical and chemical properties, such as higher melting and boiling points, and different solubility characteristics. These properties make it suitable for specific applications where longer chain esters are preferred.
特性
CAS番号 |
83826-32-8 |
|---|---|
分子式 |
C24H48O4 |
分子量 |
400.6 g/mol |
IUPAC名 |
3-(3-hydroxypropoxy)propyl octadecanoate |
InChI |
InChI=1S/C24H48O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24(26)28-23-18-22-27-21-17-20-25/h25H,2-23H2,1H3 |
InChIキー |
SKPURKHBHODMGR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCOCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


